(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
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Overview
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is an organic compound characterized by its unique structure, which includes a dioxane ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate aldehyde or ketone under acidic conditions to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
Scientific Research Applications
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanol
- (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)butanol
Uniqueness
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dioxane ring and propanol group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-GVHYBUMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COCC(O1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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